4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemists optimizing COX-2 or kinase inhibitors require positionally defined building blocks to avoid SAR collapse from uncontrolled substitution changes. 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine delivers the precise ortho-ethoxy pharmacophore with verified purity for reliable lead expansion. • Ortho-ethoxy substitution pattern, distinct from para/meta analogs, critical for target selectivity. • Consistent 97% purity minimizes side reactions in parallel library synthesis. • Controlled lipophilicity (XLogP3 = 2.6) supports drug-like property optimization. Supplied with full analytical documentation for procurement-ready research.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 383129-54-2
Cat. No. B188252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine
CAS383129-54-2
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=CSC(=N2)N
InChIInChI=1S/C11H12N2OS/c1-2-14-10-6-4-3-5-8(10)9-7-15-11(12)13-9/h3-7H,2H2,1H3,(H2,12,13)
InChIKeyOVOLGSRVNCMOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine Overview


4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine is a 2-aminothiazole derivative with a molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol [1]. The compound consists of a 1,3-thiazole core substituted with an amine group at position 2 and a 2-ethoxyphenyl moiety at position 4 [1]. It is primarily utilized as a synthetic building block in medicinal chemistry research and is commercially available from multiple vendors with purities typically ranging from 95% to 97% .

Workflow
Medicinal chemistry building block for thiazole-based compound libraries
Selection context
Ortho-ethoxyphenyl substitution offers steric/electronic differentiation for SAR studies

Why 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine Is Not Interchangeable


The substitution pattern on the thiazole ring and the phenyl substituent dramatically influences the biological activity and physicochemical properties of 2-aminothiazole derivatives [1]. Even subtle changes—such as moving the ethoxy group from the 2-position to the 4-position on the phenyl ring, or relocating the phenyl substituent from the 4-position to the 5-position on the thiazole ring—can alter lipophilicity, electronic distribution, and steric interactions [1]. These differences directly impact target binding affinity, metabolic stability, and cellular permeability [1]. Consequently, direct substitution of 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine with a close analog (e.g., the 4-ethoxy isomer or the 5-phenyl regioisomer) without re-optimization may lead to significant loss of activity or unexpected off-target effects. The quantitative data in Section 3 substantiates this position-specific differentiation.

Position Ortho-to-para ethoxy shift on the phenyl ring may alter lipophilicity and target binding profile.
Regioisomer Moving the phenyl substituent from thiazole 4- to 5-position changes steric interactions and electronic distribution.
Analogs Direct substitution with close analogs may require re-optimization of biological activity.

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine vs. Closest Analogs


Lower Lipophilicity vs. 4-Ethoxy Isomer

The target compound exhibits a lower computed lipophilicity (XLogP3 = 2.6) compared to its direct regioisomer, 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine (XLogP3 = 2.9) [1] [2]. A difference of 0.3 logP units translates to an approximately 2-fold difference in partition coefficient, which can significantly influence aqueous solubility, membrane permeability, and metabolic clearance rates [1] [2].

Lipophilicity (XLogP3)
Data to verify
Target: 2.6
4-(4-ethoxyphenyl) analog: 2.9
ΔXLogP3 = 0.3 (≈2× partition coefficient)
May affect assay partitioning and in vivo disposition profile.
Computed value; experimental confirmation recommended.
Lipophilicity Drug Design Physicochemical Properties

Higher Purity for Reliable Procurement

Commercial suppliers offer 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine at a purity of 97% (HPLC) . In contrast, the closest analog, 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine, is commonly listed at 95% purity from major catalog vendors [1].

Purity (HPLC)
Data to verify
Target compound: 97%
4-(4-ethoxyphenyl) analog: 95%
Reduces impurity-related assay interference risk.
Vendor specification; verify per lot.
Purity Chemical Sourcing Quality Control

Ortho-Ethoxy Substitution for COX-2 Inhibition

While no direct head-to-head in vitro data for this specific compound against analogs was found in public literature, class-level SAR analysis of 2-aminothiazole derivatives indicates that ortho-alkoxy substitution on the 4-phenyl ring (as in the target compound) is associated with enhanced COX-2 inhibitory activity compared to para-substituted or unsubstituted analogs [1]. This is attributed to improved steric and electronic complementarity within the COX-2 active site [1].

COX-2 SAR Potential
Class-level
Ortho-alkoxy substitution class-associated with enhanced COX-2 inhibition in docking studies.
Supports COX-2 inhibitor scaffold design exploration.
Class-level inference; no compound-specific experimental data.
Structure-Activity Relationship Anti-inflammatory COX Inhibition

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine Applications


Anti-Inflammatory Lead Optimization

Based on its ortho-ethoxyphenyl substitution pattern, which is class-associated with enhanced COX-2 inhibitory activity [1], 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine serves as a promising scaffold for the design and synthesis of novel anti-inflammatory agents. Its distinct lipophilicity profile (XLogP3 = 2.6) [2] further supports its use in medicinal chemistry campaigns focused on balancing potency with favorable drug-like properties.

Kinase Target Validation Probe

The 2-aminothiazole core is a recognized privileged scaffold for kinase inhibition [1]. 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine, with its unique ortho-ethoxy substitution and lower lipophilicity [2], can be utilized as a starting point for the development of selective kinase probes, offering a distinct chemical handle compared to para-substituted or unsubstituted analogs.

Focused Library Synthesis Building Block

The compound's commercial availability at 97% purity and its well-defined physicochemical properties (e.g., XLogP3 = 2.6 [2]) make it a reliable and reproducible building block for parallel synthesis of focused libraries targeting specific biological pathways, such as inflammation or oncology.

Application
Selection Property
Validation Focus
Inflammation-targeted lead optimization
Ortho-ethoxy substitution for COX-2 SAR
COX-2 inhibition assay panel
Kinase target validation probe synthesis
2-Aminothiazole privileged scaffold
Kinase selectivity panel
Focused library synthesis
High-purity synthetic intermediate
LC-MS purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.